molecular formula C14H19NO2 B2898787 Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate CAS No. 791822-64-5

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate

Cat. No. B2898787
CAS RN: 791822-64-5
M. Wt: 233.311
InChI Key: BIBSWYPUCMKWBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

The synthesis of this compound involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C14H19NO2 . The InChI code is 1S/C14H19NO2/c1-14(2,3)17-13(16)12-8-10-6-4-5-7-11(10)9-15-12/h4-7,12,15H,8-9H2,1-3H3 . The Canonical SMILES is CC©©OC(=O)C1CC2=CC=CC=C2CN1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.31 g/mol . It has a XLogP3-AA value of 2.3, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound is soluble in water .

Advantages and Limitations for Lab Experiments

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a versatile and useful compound for laboratory experiments. The compound is relatively easy to synthesize and is relatively stable at room temperature. However, the compound is sensitive to light and air, so it must be stored in an airtight container and kept away from light.

Future Directions

There are a number of potential future directions for the use of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate in scientific research. These include further studies into its biochemical and physiological effects, further studies into its potential use as a drug design tool, and further studies into its potential use as a reagent in chemical synthesis. In addition, further studies into its potential use in molecular modeling and its potential use in other fields of research are also possible.

Synthesis Methods

The synthesis of Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves the reaction of tert-butyl isoquinoline-1-carboxylate with 1,2-dichloro-1,2-dihydro-1,2-dioxin in the presence of a base. The reaction is carried out at room temperature and is completed in approximately one hour. The resulting product is a white crystalline solid that has a melting point of approximately 80°C.

Scientific Research Applications

Tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has been used in numerous scientific research applications, including drug design, molecular modeling, and chemical synthesis. In drug design, this compound has been used to design and synthesize novel compounds with potential therapeutic effects. In molecular modeling, this compound has been used to study the structure and dynamics of biological molecules. In chemical synthesis, this compound has been used as a reagent to synthesize other compounds.

properties

IUPAC Name

tert-butyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)12-11-7-5-4-6-10(11)8-9-15-12/h4-7,12,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBSWYPUCMKWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1C2=CC=CC=C2CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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